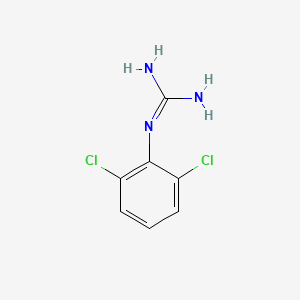

1-(2,6-Dichlorophenyl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the guanidine group.

Substitution: Various substituted phenylguanidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(2,6-Dichlorophenyl)guanidine has been studied for its potential pharmacological effects. Notably, it has been evaluated for its antihypertensive properties. Research indicates that guanidine derivatives can influence vascular contraction responses, making them candidates for hypertension treatment .

Table 1: Antihypertensive Effects of Guanidine Derivatives

| Compound Name | Mechanism of Action | Effective Dose (mg) | Reference |

|---|---|---|---|

| This compound | Inhibition of sympathetic nerve activity | 1-2 | |

| 1,3-Diphenylguanidine | Vasodilation via nitric oxide release | Varies |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on cell health and bioenergetics. Studies using lung carcinoma epithelial cells (A549) demonstrated that exposure to this compound resulted in significant cytotoxicity and mitochondrial damage, indicating potential environmental hazards .

Table 2: Cytotoxicity Results of this compound

| Concentration (μM) | Cell Viability (%) | Mitochondrial Damage Indicator |

|---|---|---|

| 5 | 75 | Moderate |

| 10 | 50 | High |

| 20 | <25 | Severe |

Environmental Impact Studies

The environmental implications of chlorinated derivatives of guanidine compounds have been a focus of recent research. Studies have shown that chlorination can lead to the formation of toxic by-products that pose risks to aquatic ecosystems . The evaluation of these compounds under simulated water treatment conditions revealed the formation of di- and tri-chlorinated products, raising concerns about their persistence and toxicity in chlorinated water supplies.

Table 3: Formation of Chlorinated Products

| Chlorination Condition | Detected Products | Toxicity Level |

|---|---|---|

| Low Chlorination (<40 μM) | CC04, CC15 | Moderate |

| High Chlorination | Tri-chlorinated products | Not detected |

Case Study 1: Environmental Toxicity Assessment

A study conducted by Marques dos Santos et al. evaluated the toxicity of various chlorinated derivatives of guanidine using real-time cell analysis techniques. The findings indicated that even low concentrations could adversely affect cell viability and bioenergetics, emphasizing the need for careful monitoring in water treatment processes .

Case Study 2: Pharmacological Efficacy

In another study focusing on the pharmacological effects of guanidine derivatives, researchers assessed the compound's ability to inhibit inflammatory cytokines in human lung fibroblasts. Results showed promising anti-inflammatory properties at specific concentrations, suggesting potential therapeutic applications in treating respiratory conditions .

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorophenylguanidine

- 2,5-Dichlorophenylguanidine

- 2,6-Dichlorophenylbiguanide

Uniqueness

1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel |

C7H7Cl2N3 |

|---|---|

Molekulargewicht |

204.05 g/mol |

IUPAC-Name |

2-(2,6-dichlorophenyl)guanidine |

InChI |

InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI-Schlüssel |

FBVLZVUGJGEIEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.